molecular formula C8H6Cl2N2O B1320472 Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride CAS No. 859833-15-1

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride

Cat. No.: B1320472
CAS No.: 859833-15-1
M. Wt: 217.05 g/mol
InChI Key: LHLAJCRPSZDOFF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound is recognized for its significant role in medicinal chemistry due to its unique structural properties and potential biological activities. Imidazopyridines are known for their wide range of applications, including their use as scaffolds in drug design and development .

Preparation Methods

The synthesis of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride typically involves several steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine coreThe final step involves the formation of the hydrochloride salt .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O.ClH/c9-8(12)6-1-2-7-10-3-4-11(7)5-6;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLAJCRPSZDOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594481
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859833-15-1
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859833-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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